3-Amino-1-(4-methanesulfonylphenyl)urea
Overview
Description
3-Amino-1-(4-methanesulfonylphenyl)urea is a chemical compound with the molecular formula C8H11N3O3S . It has a molecular weight of 229.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a carboxylic group (-COOH), and a methanesulfonylphenyl group attached to the same carbon atom .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 180-182 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- Research has shown the synthesis of derivatives related to 3-Amino-1-(4-methanesulfonylphenyl)urea, indicating their potential in producing compounds with specific biological activities. For instance, the synthesis of 1-(Phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives and their subsequent inactivity against selected human tumor cell lines highlights the exploration of these compounds in cancer research (Brzozowski & Sławiński, 2004).
Chemical Reactions and Properties
- The reactions of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas with dimethyl sulfoxide, involving a four-centre mechanism, provide insights into the chemical properties and potential applications of these compounds in various chemical reactions (Zeuner & Niclas, 1989).
- A study on the structure determination and tautomeric transition of a related compound, 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea, provides valuable information on its structural and energetic properties, which could be relevant for understanding similar compounds (How et al., 2015).
Potential Applications in Material Science
- Ureas like this compound could have applications in material science, as indicated by a study on self-healing poly(urea–urethane) elastomers, which shows how dynamic crosslinkers can be used for designing materials with self-healing properties (Rekondo et al., 2014).
Capsular Associations and Anion Binding
- Studies on the binding of carboxylic acids by fluorescent pyridyl ureas and the encapsulation of oxyanions in caged supramolecular frameworks by tris(urea) receptors demonstrate the potential of urea derivatives in anion binding and encapsulation, which could be explored for environmental and analytical applications (Jordan et al., 2010), (Dey et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-(4-methylsulfonylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDSMPGPRXRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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